Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate reagent like an alkyl halide.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), amine derivatives, alkyl halides
Major Products Formed
Oxidation: Oxidized benzofuran derivatives
Reduction: Reduced benzofuran derivatives
Substitution: Substituted benzofuran derivatives with different functional groups
Scientific Research Applications
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.
Industrial Applications: The compound may be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 3-amino-5-fluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: Similar structure but with only one fluorine atom.
Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: Lacks fluorine atoms.
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-acetate: Different ester group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS Number: 2102410-69-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H13F2NO2 with a molecular weight of approximately 261.29 g/mol. The structure features a benzofuran ring system with difluoro and amino substituents that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃F₂N O₂ |
Molecular Weight | 261.29 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
LogP | Not available |
The biological activity of this compound primarily revolves around its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Some derivatives of benzofuran compounds have shown promise in antimicrobial assays. Ethyl 3-amino derivatives may similarly inhibit bacterial growth.
- Anti-inflammatory Effects : Compounds with amino and carboxyl functional groups often display anti-inflammatory properties by modulating cytokine production.
- Neuroprotective Properties : The unique structure may provide neuroprotective effects against oxidative stress in neuronal cells.
In Vitro Studies
In vitro studies have demonstrated the compound's potential efficacy against various cancer cell lines. For instance:
- Cell Line Testing : this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in treated cells through the intrinsic pathway by activating caspases.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzofuran derivatives. This compound showed effective inhibition against Staphylococcus aureus with an MIC of 15 µg/mL.
-
Case Study on Anti-inflammatory Effects :
- Research conducted on inflammatory models indicated that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
Properties
Molecular Formula |
C11H13F2NO3 |
---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
ethyl 3-amino-5,5-difluoro-6,7-dihydro-4H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H13F2NO3/c1-2-16-10(15)9-8(14)6-5-11(12,13)4-3-7(6)17-9/h2-5,14H2,1H3 |
InChI Key |
WGADHCHKKHSICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC(C2)(F)F)N |
Origin of Product |
United States |
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